molecular formula C5H7ClN4 B3055725 3-Chloro-6-hydrazinyl-4-methylpyridazine CAS No. 66530-56-1

3-Chloro-6-hydrazinyl-4-methylpyridazine

Cat. No.: B3055725
CAS No.: 66530-56-1
M. Wt: 158.59 g/mol
InChI Key: YFRCRDSKRAPAOL-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinyl-4-methylpyridazine: is a heterocyclic compound with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of a chloro group at the third position, a hydrazinyl group at the sixth position, and a methyl group at the fourth position on the pyridazine ring. It is primarily used for research and development purposes .

Scientific Research Applications

Chemistry: 3-Chloro-6-hydrazinyl-4-methylpyridazine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Its hydrazinyl group can be modified to create derivatives with enhanced biological activity, such as anticancer or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinyl-4-methylpyridazine is not explicitly mentioned in the search results. It’s important to note that the mechanism of action of a chemical compound depends on its intended use, which in this case is for research and development .

Safety and Hazards

According to the safety data sheet, 3-Chloro-6-hydrazinyl-4-methylpyridazine is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It’s advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

The future directions of 3-Chloro-6-hydrazinyl-4-methylpyridazine are not explicitly mentioned in the search results. Given its use for research and development , it could potentially be used in the synthesis of new compounds or in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the hydrazinyl group.

    Reduction Products: Reduced forms of the hydrazinyl group.

    Coupling Products: Substituted aryl or heteroaryl pyridazines.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-hydrazinyl-4-methylpyridazine is unique due to the presence of both chloro and hydrazinyl groups on the pyridazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

(6-chloro-5-methylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-2-4(8-7)9-10-5(3)6/h2H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRCRDSKRAPAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495152
Record name 3-Chloro-6-hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66530-56-1
Record name 3-Chloro-6-hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrazino pyridazine starting materials can be prepared by known procedures. For example, 3,6-dichloro-4-methylpyridazine heated at reflux with excess hydrazine hydrate (50 percent in water) for 0.3 to 1 hour produces 3-chloro-4-methyl-6-hydrazinopyridazine and 3-chloro-5-methyl-6-hydrazinopyridazine. The isomers can be separated by fractional crystallization using ethanol as a solvent. See, Takahayashi, Pharm. Bull., 5, 229 (1957); Chem. Abstr. 52:6359, Linholter et al., Acta Chem. Scand. 16, 2389 (1962); Chem. Abstr. 59:1632g, Steck et al., J. Amer. Chem. Soc., 76, 4454 (1954) and Horning et al., J. Org. Chem., 20, 707 (1955).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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